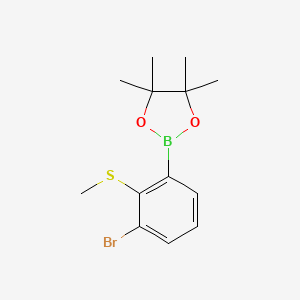

3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester

Description

3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures. The pinacol ester moiety stabilizes the boronic acid, preventing protodeboronation and improving solubility in organic solvents such as chloroform, acetone, and ethers . The compound features a bromine atom at the 3-position and a methylsulfanyl (SMe) group at the 2-position on the phenyl ring. These substituents influence its electronic properties, solubility, and reactivity in synthetic applications.

Properties

IUPAC Name |

2-(3-bromo-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(15)11(9)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYELLSSMNFBVCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester typically involves the following steps:

Bromination: The starting material, 2-methylsulfanylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

Boronic Acid Formation: The brominated intermediate is then subjected to a lithiation reaction using n-butyllithium, followed by treatment with trimethyl borate to form the corresponding boronic acid.

Pinacol Ester Formation: Finally, the boronic acid is esterified with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to yield the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: Including amines and thiols for substitution reactions.

Major Products

Biaryls: From Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

Substituted Phenylboronic Esters: From nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.

Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its versatile reactivity.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester functional group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between 3-bromo-2-methylsulfanylphenylboronic acid, pinacol ester and analogous compounds:

Solubility and Stability

- Solubility Trends : Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform and ketones . The 3-bromo-2-SMe derivative likely follows this trend, with solubility enhanced by the hydrophobic SMe group.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The bromine substituent in the target compound acts as a leaving group in cross-couplings, but its reactivity is moderated by the electron-donating SMe group. In contrast, 2,6-difluoro-4-formyl derivatives (with strong electron-withdrawing groups) exhibit faster coupling rates due to increased electrophilicity .

- Deprotection Efficiency : Oxidative deprotection (e.g., using NaIO₄/NH₄OAc) of pinacol esters to boronic acids is critical for biological applications. The 3-bromo-2-SMe boronic acid shows slight inhibition of penicillin-binding protein 1b (PBP1b) at millimolar concentrations, whereas acetylated analogs are inactive .

Key Research Findings

Substituent Effects : Electron-withdrawing groups (Br, F, CHO) enhance electrophilicity and coupling rates, while electron-donating groups (SMe, OEt) improve solubility but may slow reactivity .

NMR Signatures : Pinacol ester methyl protons consistently appear as singlets near δ 1.3–1.4 in ¹H NMR, while aromatic protons vary based on substituents (e.g., δ 11.75 for –NH in benzothiadiazoles) .

Synthetic Utility : Bromine-substituted pinacol esters are versatile intermediates for synthesizing complex molecules, including PET tracers and thermally cross-linkable polymers .

Biological Activity

3-Bromo-2-methylsulfanylphenylboronic acid, pinacol ester is an organoboron compound recognized for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound combines a boronic ester functional group with a bromine atom and a methylsulfanyl group, enhancing its reactivity and versatility in various chemical applications.

- Molecular Formula: C13H18BBrO2S

- CAS Number: 2121513-93-5

- Molecular Weight: 303.09 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination : Starting from 2-methylsulfanylphenol, bromination is performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine at the 3-position.

- Formation of Boronic Acid : The brominated intermediate undergoes lithiation with n-butyllithium, followed by treatment with trimethyl borate.

- Pinacol Ester Formation : The resulting boronic acid is then esterified with pinacol under acidic conditions.

Biological Activity

The biological activity of this compound is primarily linked to its role as a versatile reagent in medicinal chemistry and drug discovery. Its applications include:

- Drug Development : Investigated for its potential as a precursor in the synthesis of enzyme inhibitors and receptor modulators.

- Biological Assays : Used as a probe in various biological assays due to its ability to form reversible covalent bonds with diols and other nucleophiles.

The compound's mechanism of action is largely attributed to the boronic ester functional group, which can form reversible covalent bonds. In Suzuki-Miyaura coupling reactions, it undergoes transmetalation with palladium catalysts, followed by reductive elimination to yield biaryl products.

Applications in Research

This compound has diverse applications across various scientific fields:

- Chemistry : Serves as a building block for complex organic molecules.

- Biology : Utilized in the development of boron-containing drugs.

- Medicine : Explored for potential therapeutic uses in treating inflammation and cardiovascular diseases.

Comparative Analysis

| Compound Name | Unique Features | Applications |

|---|---|---|

| This compound | Contains both bromine and methylsulfanyl groups | Drug discovery, organic synthesis |

| Phenylboronic Acid, Pinacol Ester | Lacks bromine and methylsulfanyl groups | Less versatile |

| 3-Bromo-phenylboronic Acid, Pinacol Ester | Similar structure but no methylsulfanyl group | Limited reactivity |

Case Studies

- PDE4 Inhibitors : Research has indicated that compounds similar to 3-Bromo-2-methylsulfanylphenylboronic acid exhibit potential as phosphodiesterase 4 (PDE4) inhibitors, which are useful in treating inflammatory diseases .

- Biaryl Synthesis : A study demonstrated the efficiency of this compound in synthesizing biaryl structures through Suzuki-Miyaura coupling, highlighting its role in developing new pharmaceutical agents .

Q & A

Q. What are the optimal conditions for synthesizing 3-bromo-2-methylsulfanylphenylboronic acid pinacol ester without metal catalysts?

A metal-free synthesis can be achieved via photoinduced decarboxylative borylation. Activate the carboxylic acid precursor (e.g., N-hydroxyphthalimide ester) and react it with bis(catecholato)diboron under visible light in an amide solvent (e.g., DMF). The reaction proceeds via a radical chain mechanism initiated by light, eliminating the need for transition metals. Purification involves isolating the pinacol boronic ester through standard chromatography .

Q. How does the presence of the methylsulfanyl group influence the compound’s stability in aqueous environments?

The methylsulfanyl (SCH₃) group enhances hydrolytic stability by providing steric and electronic protection to the boronic ester. However, under oxidative conditions (e.g., with H₂O₂), the boronic ester may degrade, as observed in analogous systems where UV-vis spectroscopy reveals a shift in absorption peaks (e.g., λmax from 290 nm to 405 nm). This suggests oxidative cleavage or conversion to phenol derivatives. Stabilize the compound by storing it in anhydrous solvents at low temperatures .

Q. What purification strategies are recommended for isolating high-purity boronic esters like this compound?

Use silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 4:1). Confirm purity via <sup>11</sup>B NMR to detect residual boron species and LC-MS to rule out hydrolyzed products. Recrystallization from toluene/hexane mixtures can further enhance purity (>97% by GC) .

Advanced Research Questions

Q. How can chemoselective cross-coupling be achieved with this boronic ester in the presence of competing reactive groups?

Control solution speciation by adjusting pH and solvent polarity. For example, in Suzuki-Miyaura couplings, use Pd(PPh₃)₄ in THF/water (3:1) with K₂CO₃ as the base. The methylsulfanyl group directs coupling to the boronic ester while suppressing side reactions (e.g., homocoupling). Monitor reaction progress via <sup>11</sup>B NMR to track boronate intermediate formation .

Q. What strategies enable enantioselective allylboration using this compound as a reagent?

Convert the pinacol boronic ester to a borinic ester by treatment with nBuLi followed by trifluoroacetic anhydride (TFAA). This generates a highly electrophilic intermediate that reacts with aldehydes to form allylated products with >95% E-selectivity. For asymmetric variants, employ chiral Lewis acids (e.g., BINOL-derived catalysts) to induce enantioselectivity .

Q. How does the bromo substituent affect reaction kinetics in cross-coupling versus protodeboronation?

The electron-withdrawing bromo group accelerates oxidative addition in Pd-catalyzed couplings but increases protodeboronation risk under acidic conditions. Mitigate this by using bulky ligands (e.g., SPhos) and maintaining pH >7. Kinetic studies show a 2.5-fold faster coupling rate compared to non-halogenated analogs, but protodeboronation dominates below pH 6 .

Q. Can this compound be integrated into stimuli-responsive polymers for biomedical applications?

Yes. Incorporate it into block copolymers via RAFT polymerization. The boronic ester enables pH- and sugar-responsive behavior: at physiological pH, self-assembly forms micelles that dissociate upon glucose binding. Demonstrated with poly(3-acrylamidophenylboronic acid)-b-PDMA, which releases hydrophobic payloads (e.g., doxorubicin) under hyperglycemic conditions .

Q. What spectroscopic techniques are critical for characterizing surface modifications using this boronic ester?

For surface functionalization (e.g., on Au electrodes), use FTIR to track boronate ester formation (B-O stretches at 1340–1310 cm⁻¹) and XPS to confirm boron content (B 1s peak at ~191 eV). Electrochemical impedance spectroscopy (EIS) reveals changes in surface charge post-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.